N-Boc-m-phenylenediamine
Overview
Description
N-Boc-m-phenylenediamine: is an organic compound with the chemical formula C11H16N2O2. It is commonly used in organic synthesis as a protecting group for amines, particularly in the synthesis of pharmaceuticals and fine chemicals. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
It’s known that the compound is used as a reagent in organic synthesis, particularly in the preparation of other complex molecules .
Mode of Action
N-Boc-m-phenylenediamine acts as a protecting group for amines in organic synthesis . It protects the amine functional group from interference by other reactions . The compound is typically introduced through a nucleophilic substitution reaction, where it reacts with an amine to form a carbamate .
Biochemical Pathways
For instance, it has been used in the preparation of perylene monoimide-based dyes for dye-sensitized solar cell applications .
Result of Action
The result of this compound’s action is the formation of a protected amine, which can undergo further reactions without interference at the amine site . This allows for the synthesis of complex molecules without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be unstable in air and moisture, and thus, operations involving this compound should be performed under dry and inert conditions . Furthermore, it should be kept away from strong oxidizing agents and strong acids to prevent dangerous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-m-phenylenediamine is typically synthesized through a nucleophilic substitution reaction. The process involves reacting tert-butyl chloroformate with 3-aminophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The product is typically isolated through crystallization and further purified using industrial-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Boc-m-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: N-Boc-m-phenylenediamine is widely used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology and Medicine: In biological and medicinal chemistry, the compound is used in the synthesis of various pharmaceuticals. It helps in the preparation of drug intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its stability and ease of removal make it a preferred choice for large-scale synthesis .
Comparison with Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-aminophenyl)carbamate
- tert-Butyl (3-aminomethyl)phenylcarbamate
Comparison: N-Boc-m-phenylenediamine is unique due to its specific substitution pattern on the benzene ring. This substitution pattern influences its reactivity and stability compared to other similar compounds. For instance, tert-Butyl (2-aminophenyl)carbamate has a different substitution position, which can affect its chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl N-(3-aminophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUIEMIRUXSXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512150 | |
Record name | tert-Butyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68621-88-5 | |
Record name | tert-Butyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-aminophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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